

# Application Notes and Protocols for CC-90003 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2)[1]. As critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets, particularly in tumors driven by mutations in the RAS/RAF/MEK/ERK pathway[2][3][4]. Dysregulation of this pathway is a frequent driver of tumorigenesis in various cancers, including those with KRAS mutations, which have historically been challenging to treat[2][3]. Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ERK inhibitors like CC-90003.

These application notes provide a comprehensive guide for the utilization of **CC-90003** in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models. The protocols outlined below are synthesized from published preclinical studies and are intended to assist researchers in designing and executing robust in vivo efficacy studies.

## **Mechanism of Action and Signaling Pathway**

**CC-90003** selectively targets and irreversibly binds to ERK1 and ERK2, inhibiting their kinase activity with IC50 values in the 10-20 nM range. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals. The MAPK/ERK pathway is a key regulator of cellular processes such as proliferation,



differentiation, and survival[1]. In many cancers, mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting ERK1/2, **CC-90003** effectively curtails this oncogenic signaling.



Click to download full resolution via product page



Figure 1: Simplified MAPK/ERK Signaling Pathway and the inhibitory action of CC-90003.

# **Data Presentation: Summary of Preclinical Efficacy**

The following tables summarize the quantitative data from key preclinical studies of **CC-90003** in xenograft models.

| Cell Line-Derived Xenograft (CDX) Model                          |                                                             |
|------------------------------------------------------------------|-------------------------------------------------------------|
| Cell Line                                                        | HCT-116 (Human Colorectal Carcinoma, KRAS G13D mutant)[2]   |
| Mouse Strain                                                     | Female athymic nude mice[2]                                 |
| Number of Cells Inoculated                                       | 5 x 10^6 cells subcutaneously[2]                            |
| Treatment Initiation                                             | When tumors reached a volume of 108-126 mm <sup>3</sup> [2] |
| Drug Administration                                              | Oral gavage[2]                                              |
| Vehicle                                                          | 5% DMSO / 15% Solutol / 80% PBS[5]                          |
|                                                                  |                                                             |
| CC-90003 Dosing Regimens and Efficacy in HCT-116 Xenograft Model |                                                             |
| Dose and Schedule                                                | Tumor Growth Inhibition (TGI)                               |
| 50 mg/kg, once daily (qd)                                        | 65%[2]                                                      |
| 100 mg/kg, once daily (qd)                                       | Data not specified, but well-tolerated                      |
| 12.5 mg/kg, twice daily (bid)                                    | Well-tolerated, led to tumor growth inhibition[2]           |
| 25 mg/kg, twice daily (bid)                                      | Well-tolerated, led to tumor growth inhibition              |
| 50 mg/kg, twice daily (bid)                                      | Caused mortality by days 6-18[2]                            |
| 75 mg/kg, twice daily (bid)                                      | Caused mortality by days 6-18                               |



| Patient-Derived Xenograft (PDX) Models          |                                                                                        |
|-------------------------------------------------|----------------------------------------------------------------------------------------|
| Cancer Types                                    | Pancreatic, Lung, and Colorectal Cancer (KRAS-mutant)[2]                               |
| Mouse Strain                                    | Female NMRI nu/nu mice                                                                 |
| Drug Administration                             | Oral gavage                                                                            |
| Dosing                                          | 50 mg/kg and 100 mg/kg (salt formulation bioequivalent to free base), once daily       |
| Outcome                                         | Inhibition of tumor growth in all three PDX models                                     |
|                                                 |                                                                                        |
| Combination Therapy in Lung Cancer PDX<br>Model |                                                                                        |
| Model                                           | KRAS-mutant lung cancer PDX[2]                                                         |
| Combination                                     | CC-90003 and Docetaxel[2]                                                              |
| Outcome                                         | Full tumor regression and prevention of tumor regrowth after treatment cessation[2][3] |

# Experimental Protocols Cell Line-Derived Xenograft (CDX) Model Protocol: HCT 116

This protocol describes the establishment and treatment of an HCT-116 colorectal cancer xenograft model.





Click to download full resolution via product page

Figure 2: Workflow for a cell line-derived xenograft (CDX) study with CC-90003.



#### Materials:

- HCT-116 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- 6-8 week old female athymic nude mice
- CC-90003
- Vehicle solution (5% DMSO, 15% Solutol, 80% PBS)
- Calipers
- · Oral gavage needles

#### Procedure:

- Cell Culture: Culture HCT-116 cells in complete growth medium until they reach 80-90% confluency.
- Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
- Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups.
- Drug Formulation: Prepare a fresh stock of CC-90003 in the vehicle solution daily.



- Treatment: Administer **CC-90003** or vehicle control via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).
- Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on other ethical considerations.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pharmacodynamic biomarkers, such as phosphorylated ERK (pERK) and phosphorylated RSK (pRSK), by western blot or immunohistochemistry.

## Patient-Derived Xenograft (PDX) Model Protocol

PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.





Click to download full resolution via product page

Figure 3: General workflow for a patient-derived xenograft (PDX) study.



#### Procedure:

- Tumor Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection.
- Implantation: Implant small fragments of the tumor subcutaneously into highly immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
- Expansion: Once the tumors have grown, they can be passaged into subsequent cohorts of mice for expansion.
- Treatment Studies: Once a sufficient number of mice with established tumors are available, they can be randomized into treatment groups and treated with CC-90003 as described in the CDX protocol.

## **Pharmacodynamic Biomarkers**

To confirm target engagement and the biological activity of **CC-90003** in vivo, it is recommended to assess the phosphorylation status of ERK and its downstream substrates in tumor tissue.

- pERK (Phosphorylated ERK): A direct marker of ERK activation.
- pRSK (Phosphorylated p90 Ribosomal S6 Kinase): A downstream substrate of ERK.

Tumor samples should be collected at various time points after the final dose of **CC-90003** to assess the duration of target inhibition.

## **Safety and Tolerability Considerations**

Preclinical studies have indicated that **CC-90003** is generally well-tolerated at efficacious doses in mice[2]. However, high doses (50 mg/kg and 75 mg/kg administered twice daily) have been associated with mortality[2]. It is important to closely monitor the health of the animals, including body weight, throughout the study. Of note, while neurotoxicity was not a prominent finding in rodent studies, it was observed in non-rodent species and in clinical trials, which ultimately led to the discontinuation of its development[6][7]. Researchers should be aware of this and monitor for any signs of neurological deficits in their animal models.



## Conclusion

**CC-90003** is a potent and selective ERK1/2 inhibitor with demonstrated preclinical efficacy in various xenograft models of cancer, particularly those with KRAS mutations. The protocols and data presented in these application notes provide a framework for researchers to design and conduct in vivo studies to further evaluate the therapeutic potential of **CC-90003** and other ERK inhibitors. Careful attention to experimental design, including appropriate animal models, dosing regimens, and pharmacodynamic endpoints, is critical for obtaining robust and translatable results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CC-90003 in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798849#how-to-use-cc-90003-in-a-xenograft-mouse-model]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com